REACTION_CXSMILES
|
[N:1]1([CH2:7][CH2:8][O:9][C:10]2[CH:33]=[CH:32][C:13]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]C34C=CC=CC3C(NC4=O)=O)=[CH:12][CH:11]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.O.[NH2:35]N>CCO>[N:1]1([CH2:7][CH2:8][O:9][C:10]2[CH:33]=[CH:32][C:13]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][NH2:35])=[CH:12][CH:11]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[N:1]1([CH2:7][CH2:8][O:9][C:10]2[CH:33]=[CH:32][C:13]([OH:14])=[CH:12][CH:11]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:1.2|
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Name
|
2-[6-(4-(2-Morpholin-4-yl-ethoxy)-phenoxy)-hexyl]-phthalimide
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Quantity
|
5.46 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)CCOC1=CC=C(OCCCCCCC23C(C(=O)NC2=O)C=CC=C3)C=C1
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Name
|
|
Quantity
|
3.66 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCO
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Type
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CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 17 h
|
Duration
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17 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with EtOH (1×50 mL)
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with THF (2×5 mL)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)CCOC1=CC=C(OCCCCCCN)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)CCOC1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |